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Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine that plays a crucial role in the
pathogenesis of several autoimmune diseases.[1][2][3][4] Its ability to promote the expansion
and maintenance of T helper 17 (Th17) cells makes it a key target for both studying
autoimmune mechanisms and developing novel therapeutics.[2][3][5] These application notes
provide detailed protocols for inducing experimental autoimmune models using IL-23, focusing
on Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis and
colitis as a model for Inflammatory Bowel Disease (IBD).

IL-23 Signhaling Pathway in Autoimmunity

IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of
which is shared with 1L-12.[6][7] IL-23 exerts its biological effects by binding to a receptor
complex consisting of the IL-12R[1 and IL-23R subunits.[3] This binding triggers a downstream
signaling cascade primarily involving the Janus kinase (JAK) and Signal Transducer and
Activator of Transcription (STAT) pathway. Specifically, JAK2 and TYK2 are activated, leading
to the phosphorylation and activation of STAT3 and, to a lesser extent, STAT4.[1][3][4]
Activated STAT3 translocates to the nucleus and promotes the transcription of genes encoding
pro-inflammatory cytokines such as IL-17A, IL-17F, IL-6, and TNF, which are characteristic of
the Th17 cell response.[1][6][8] The IL-23/Th17 axis is a central pathway in driving the chronic
inflammation and tissue damage observed in various autoimmune diseases.[1][2][9]
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Caption: IL-23 Signaling Pathway in Autoimmunity.

Experimental Autoimmune Encephalomyelitis (EAE)
Induction

EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis. IL-23 is
critical for the development of EAE, and its administration can exacerbate the disease.[6][7][10]

Protocol 1: Adoptive Transfer of IL-23-Modulated Myelin-
Specific T Cells

This protocol involves generating encephalitogenic T cells in vitro by stimulating myelin-reactive
T cells with IL-23 and then transferring them to naive recipient mice.
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6. Monitor for Clinical Signs of EAE
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Caption: EAE Induction via Adoptive Transfer.

Methodology:

¢ Immunization of Donor Mice:

o Mouse Strain: C57BL/6 or SJL mice (8-12 weeks old).

o Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (100 pug per mouse) or
proteolipid protein (PLP) peptide 139-151.[11][12]
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o Adjuvant: Emulsify the peptide in Complete Freund's Adjuvant (CFA).

o Administration: Inject subcutaneously at four sites over the flanks.[11]

e T Cell Culture and Polarization:
o Harvest draining lymph nodes 10-14 days post-immunization.[11]

o Prepare a single-cell suspension and culture the cells with the corresponding myelin
peptide (e.g., MOG35-55) and recombinant IL-23.

o Culture for 4 days to allow for T cell expansion and differentiation.[11]
o Adoptive Transfer:
o Isolate CD4+ T cells from the culture.
o Inject 5 x 10”6 CD4+ T cells intraperitoneally (i.p.) into naive recipient mice.[11]
e EAE Scoring:
o Monitor mice daily for clinical signs of EAE and score according to the following scale:
= 0: No clinical signs
= 1: Limp tall

= 2: Hind limb weakness

]
w

: Hind limb paralysis

» 4: Hind limb and forelimb paralysis

= 5: Moribund or dead

Quantitative Data Summary:
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IL-23 Modulated T

Control (ThO) T

Parameter Reference
Cells Cells

Peak Mean Clinical
3.0-40 05-1.5 [11][12]

Score

Disease Incidence ~100% Variable, often lower [8]
10 - 14 days post-

Day of Onset Delayed or no onset [11]
transfer

o Severe inflammatory Minimal to moderate
CNS Infiltration [8][12]

cell infiltration

infiltration

Colitis Induction

IL-23 is a key cytokine in the pathogenesis of IBD.[3][13] Administration of IL-23 can induce or

exacerbate colitis in various mouse models.

Protocol 2: IL-23 Minicircle DNA Hydrodynamic Delivery

This method involves the rapid intravenous injection of a large volume of saline containing IL-
23-expressing minicircle DNA, leading to sustained systemic IL-23 expression and the

development of colitis.[14][15]
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3. Monitor for Signs of Colitis
(Weight loss, diarrhea, etc.)

4. Sacrifice Mice and Collect Colon
for Histological and Molecular Analysis
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Caption: Colitis Induction via IL-23 Minicircle DNA.

Methodology:
e Minicircle DNA Preparation:

o Produce and purify IL-23 minicircle DNA as previously described.[15] A control group
should receive minicircle DNA encoding a reporter protein like GFP.

+ Hydrodynamic Delivery:
o Mouse Strain: BALB/c or C57BL/6 mice.
o DNA Dose: 15 pg of IL-23 minicircle DNA per mouse.[15]

o Administration: Rapidly inject the DNA in a large volume of saline (typically 10% of body
weight) into the tail vein.

¢ Colitis Assessment:
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o Monitor mice for clinical signs of colitis, including weight loss, diarrhea, and rectal
bleeding.

o Sacrifice mice at a predetermined time point (e.g., 4 weeks post-injection) and collect the
colon.

o Assess disease severity through histological analysis (H&E staining) for inflammation and
measurement of colon length.

Quantitative Data Summary:

IL-23 Minicircle Control (GFP)

Parameter . Reference
DNA Minicircle DNA

Colon Length Significantly shorter Normal length [13]

High (severe
Histological Score inflammation, Low to none [13]

ulceration)

Pro-inflammatory
Increased IL-17, IL-6,

Cytokines in Colon TNF Baseline levels [13]
(mMRNA)
Splenomegaly Present Absent [14]

Concluding Remarks

The protocols outlined above provide robust methods for inducing autoimmune diseases in
mice through the targeted action of IL-23. These models are invaluable tools for investigating
the underlying mechanisms of autoimmunity and for the preclinical evaluation of novel
therapeutic agents targeting the IL-23/Th17 pathway. Researchers should adhere to
appropriate animal care and use guidelines when performing these experiments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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